Lipophilicity (XLogP3): 3-Chloro-1-methoxynaphthalene vs. 1-Methoxynaphthalene
The computed octanol-water partition coefficient (XLogP3) of 3-chloro-1-methoxynaphthalene is 4.3, compared with an experimental logP of 3.45 for the non-halogenated analogue 1-methoxynaphthalene [1]. This +0.85 log unit increase reflects the lipophilicity-enhancing effect of chlorine substitution and positions the compound closer to the optimal range for CNS drug candidates (logP 2–5) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (computed) |
| Comparator Or Baseline | 1-Methoxynaphthalene: experimental logP = 3.45 |
| Quantified Difference | △logP ≈ +0.85 |
| Conditions | Target: PubChem XLogP3 algorithm; Comparator: experimental determination (ChemicalBook) |
Why This Matters
Higher lipophilicity can improve membrane permeation and target engagement, but must be balanced against solubility and metabolic liabilities; this quantitative shift guides medicinal chemists in lead optimization.
- [1] PubChem. 3-Chloro-1-methoxynaphthalene (CID 119022914). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119022914 View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
